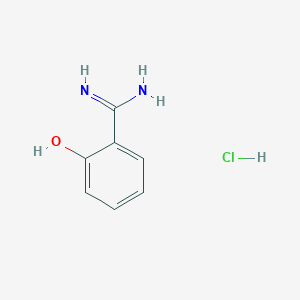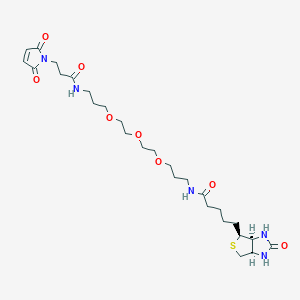
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide
説明
“N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide” is an organic compound . It belongs to the class of secondary alkylarylamines, which have the general formula HN ®R’ (R = alkyl, R’ = aryl) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the searched resources .科学的研究の応用
Proteolysis Targeting Chimeras (PROTACs) Development
The compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) . PROTACs are emerging as promising technologies for protein degradation. By linking a ligand for the target protein (in this case, HDAC3) with an E3 ubiquitin ligase-recruiting moiety, PROTACs can induce targeted protein degradation. Although this specific compound did not show degradation for HDAC3, its design principles contribute to the field of PROTAC development .
Histone Deacetylase Inhibition
Class-I histone deacetylases (HDACs) play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is associated with various diseases, including cancer. HDAC inhibitors (HDACis) have been developed as potential anticancer therapeutics. The compound’s structure, with a zinc-binding group (ZBG) and a hydrophobic capping group, aligns with the common pharmacophoric scaffold of HDACis .
Suzuki–Miyaura Coupling Reactions
The compound contains a phenylboronic moiety. Boronic acids and their derivatives are essential reagents in Suzuki–Miyaura cross-coupling reactions, a widely applied carbon–carbon bond-forming method. These reactions allow the synthesis of diverse organic compounds, making this compound relevant in synthetic chemistry .
Drug Delivery Systems
Boronic acids are considered for drug delivery devices, especially as boron carriers suitable for neutron capture therapy. While the compound’s stability in water may be marginal, its boronic acid functionality could be harnessed for targeted drug delivery applications .
Biochemical Labeling and Detection
Given its biotin moiety, the compound can serve as a valuable biochemical tool for labeling and detecting proteins. Biotin-based probes are widely used in affinity purification, protein pull-down assays, and imaging studies. Researchers can exploit this compound for specific protein labeling and visualization .
Peptide Synthesis and Modification
The compound’s maleimide group allows for site-specific conjugation with thiol-containing molecules. Researchers can use it in peptide synthesis, protein modification, and bioconjugation strategies. For instance, it can be employed in the preparation of peptide-based drug candidates or in the construction of peptide libraries for drug discovery .
作用機序
Target of Action
The primary targets of this compound are the Cholera enterotoxin B subunit and Cholera enterotoxin subunit B . These targets are found in Vibrio cholerae, the bacterium responsible for cholera .
Mode of Action
It is known to interact with its targets, potentially influencing the function of the cholera enterotoxin .
Result of Action
Given its targets, it may have an impact on the function of the cholera toxin, potentially influencing the course of cholera infection .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
将来の方向性
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)/t20-,21-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXTKIIGXBNCN-WOVHNISZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




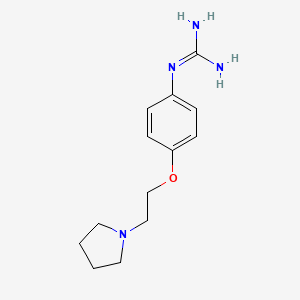
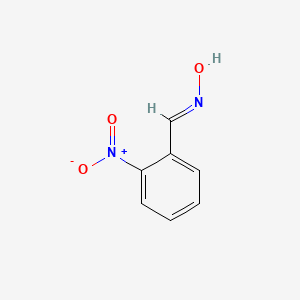
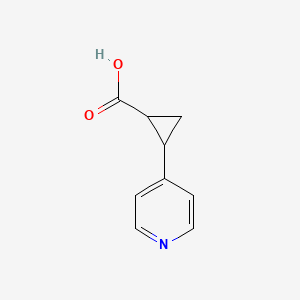

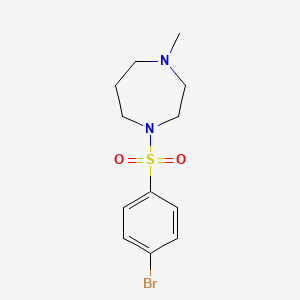

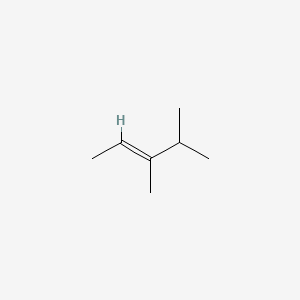

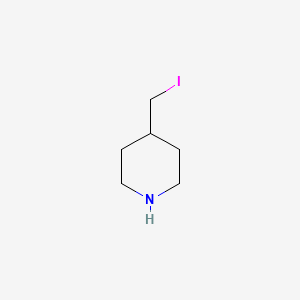
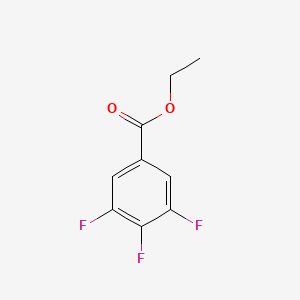

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)
